![molecular formula C25H52Cl2N4O2 B2877643 (2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride CAS No. 136449-85-9; 141774-20-1](/img/structure/B2877643.png)
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride is a selective, penetrable, and reversible protein kinase C (PKC) inhibitor. It has an IC50 value of 19 μM and is known to interfere with mechanisms underlying memory consolidation . This compound is primarily used in scientific research to study its effects on various biological processes.
Preparation Methods
The synthesis of (2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride involves the reaction of 2,6-diaminohexanoic acid with 1-oxotridecyl-2-piperidinylmethylamine, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of protein kinase C and its effects on various biochemical pathways.
Biology: It is used to investigate the role of protein kinase C in cellular processes such as memory consolidation, signal transduction, and cell proliferation.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders and diseases related to protein kinase C dysregulation.
Industry: It is used in the development of new drugs and therapeutic agents targeting protein kinase C
Mechanism of Action
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride exerts its effects by selectively inhibiting protein kinase C. It interacts with the regulatory domain of protein kinase C, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including memory consolidation and signal transduction pathways .
Comparison with Similar Compounds
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride is unique in its selective inhibition of protein kinase C. Similar compounds include:
Gö 6983: Another protein kinase C inhibitor with a broader range of activity.
ARL-17477 dihydrochloride: A selective inhibitor of protein kinase C with different molecular targets.
GR 127935 hydrochloride: A compound with similar inhibitory effects on protein kinase C but different pharmacological properties
This compound stands out due to its specific interaction with the regulatory domain of protein kinase C and its reversible inhibition, making it a valuable tool in scientific research.
Properties
CAS No. |
136449-85-9; 141774-20-1 |
|---|---|
Molecular Formula |
C25H52Cl2N4O2 |
Molecular Weight |
511.62 |
IUPAC Name |
(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C25H50N4O2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H/t22?,23-;;/m0../s1 |
InChI Key |
RISSBZWRJRRXTD-OLBPYZPGSA-N |
SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



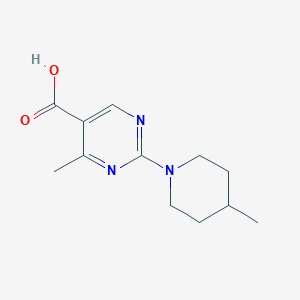
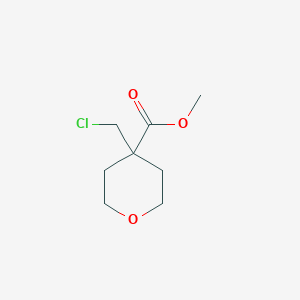
![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)
![ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2877571.png)
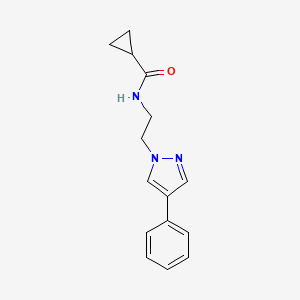
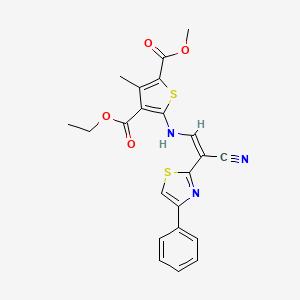

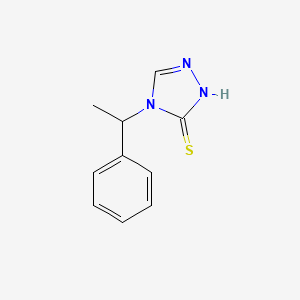

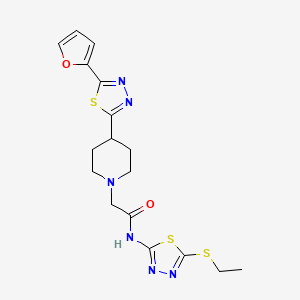
![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
